2-Chloro-5-nitrobenzo[d]oxazole
Overview
Description
2-Chloro-5-nitrobenzo[d]oxazole is a heterocyclic compound with the molecular formula C7H3ClN2O3 It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzo[d]oxazole typically involves the nitration of 2-chlorobenzoic acid followed by cyclization. One common method includes the following steps:
Nitration: 2-Chlorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to obtain 2-chloro-5-nitrobenzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures higher yields and purity of the final product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the cyclization step .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like sodium borohydride (NaBH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Substitution: Formation of substituted benzoxazole derivatives.
Reduction: Formation of 2-chloro-5-aminobenzo[d]oxazole.
Oxidation: Formation of oxidized benzoxazole derivatives.
Scientific Research Applications
2-Chloro-5-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine atom can also participate in binding interactions with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitrobenzo[d]oxazole
- 5-Chloro-6-nitrobenzo[d]oxazole-2-thiol
- 5-Nitrobenzo[d]oxazole-2-thiol
- 5-Nitro-2-phenylbenzo[d]oxazole
Uniqueness
2-Chloro-5-nitrobenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and nitro groups on the benzoxazole ring enhances its potential for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
2-chloro-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDESVZPWUYUPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438538 | |
Record name | 2-Chloro-5-nitrobenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-91-1 | |
Record name | 2-Chloro-5-nitrobenzo[d]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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